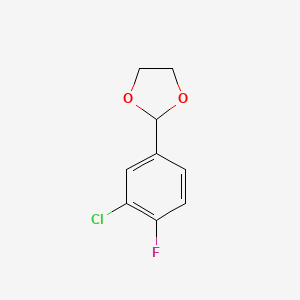

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a chlorofluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is carried out in the presence of a base and a solvent, often under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The dioxolane ring can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine or fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary applications of 2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane in medicinal chemistry revolve around its potential as a pharmacological agent. Compounds with similar structural features often exhibit significant pharmacological properties, including:

- Muscarinic Antagonism : Research indicates that derivatives of dioxolanes are frequently investigated for their potential as muscarinic antagonists, which are vital in treating various conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Receptor Modulation : The incorporation of halogens like chlorine and fluorine is known to enhance bioactivity by improving binding affinity to biological targets. This characteristic makes this compound a candidate for further studies in receptor modulation.

Case Study: Interaction Studies

Interaction studies have been conducted to explore the reactivity of this compound with biological macromolecules. These studies demonstrate that modifications to the dioxolane ring can significantly influence interaction profiles with enzymes and receptors. For example, compounds structurally similar to this compound have shown enhanced binding interactions due to their halogen substituents.

Material Science

In material science, the stability and versatility of the dioxolane ring make this compound a valuable compound for various applications:

- Polymerization Reactions : The compound can serve as a monomer or co-monomer in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability.

- Coatings and Adhesives : Due to its chemical structure, it may be used in formulating coatings and adhesives that require specific reactivity or stability under various environmental conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with modified properties. The ability to create derivatives allows for extensive exploration in both medicinal and material applications.

Table: Comparison of Similar Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | Structure | Muscarinic antagonists, receptor modulators |

| Related Dioxolanes | General structure varies | Potential pharmacological agents |

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-fluorophenylboronic acid: Shares the chlorofluorophenyl group but lacks the dioxolane ring.

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a similar chlorofluorophenyl group but has a thiazole ring instead of a dioxolane ring.

Uniqueness

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the chlorofluorophenyl group

Biologische Aktivität

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique dioxolane ring structure and halogen substituents. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. The presence of chlorine and fluorine enhances its reactivity and biological profile, making it a subject of interest in various research studies.

- Molecular Formula : C₁₁H₁₂ClF O₃

- Molecular Weight : 246.66 g/mol

- Structure : The compound features a dioxolane ring, which is known for participating in nucleophilic substitutions and electrophilic additions due to its structural properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its applications in drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens including bacteria and fungi:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. faecalis, P. aeruginosa | 40-50 µg/mL |

| Similar Derivative | S. typhi, K. pneumoniae | Comparable to ceftriaxone |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications.

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have indicated that compounds with similar structures may exhibit anticancer activity. For example, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Thiourea Derivative | MCF-7 (breast cancer) | 1.29 |

| Another Derivative | HCT-116 (colon cancer) | 6.2 |

These results highlight the potential of this compound as a lead compound in cancer therapy research.

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited antibacterial activity against resistant strains of bacteria, showing inhibition zones comparable to standard antibiotics.

- In Vitro Anticancer Studies : Research focused on the cytotoxic effects of dioxolane derivatives on human leukemia cell lines revealed significant reductions in cell viability at low concentrations, suggesting a mechanism involving apoptosis.

Eigenschaften

Molekularformel |

C9H8ClFO2 |

|---|---|

Molekulargewicht |

202.61 g/mol |

IUPAC-Name |

2-(3-chloro-4-fluorophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H8ClFO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |

InChI-Schlüssel |

UIZYEWXVXSXGKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(O1)C2=CC(=C(C=C2)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.